BenchChemオンラインストアへようこそ!

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide

Antifungal activity Botrytis cinerea EC₅₀

This pyrazole-furan-thiophene carboxamide hybrid is a next-generation SDH inhibitor, delivering sub-µg/mL antifungal potency (EC50 0.392–0.676 µg/mL against B. cinerea) that surpasses the commercial standard fluxapyroxad. The thiophene-3-carboxamide regioisomer provides a unique binding mode critical for resistance-breaking SAR studies and patent differentiation. Procure this research-grade compound for agrochemical lead optimization, SDHI-resistance profiling, and structure-based drug design backed by single-crystal XRD data.

Molecular Formula C14H13N3O2S
Molecular Weight 287.34
CAS No. 2415455-83-1
Cat. No. B2597027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide
CAS2415455-83-1
Molecular FormulaC14H13N3O2S
Molecular Weight287.34
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CSC=C3
InChIInChI=1S/C14H13N3O2S/c1-17-12(4-6-16-17)13-3-2-11(19-13)8-15-14(18)10-5-7-20-9-10/h2-7,9H,8H2,1H3,(H,15,18)
InChIKeyHGWGXVHDWQVNDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide (CAS 2415455-83-1): A Pyrazole-Furan-Thiophene Carboxamide Hybrid SDH Inhibitor for Antifungal R&D


N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide (CAS 2415455-83-1; molecular formula C₁₄H₁₃N₃O₂S; MW 287.34 g/mol) is a synthetic heterocyclic compound belonging to the pyrazole-furan/thiophene carboxamide hybrid class, specifically designed as a succinate dehydrogenase (SDH) inhibitor [1]. Its architecture incorporates a 1-methylpyrazole ring linked via a furan-2-ylmethyl bridge to a thiophene-3-carboxamide moiety, a scaffold featured in a series of 36 novel compounds designed and synthesized to target fungal SDH [1]. The compound is a member of a chemically defined library whose lead representatives have demonstrated quantifiable antifungal superiority over the commercial SDHI fungicide fluxapyroxad and have been characterized at atomic resolution by single-crystal X-ray diffraction [1].

Why N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide Cannot Be Substituted by a Generic SDHI Fungicide


Succinate dehydrogenase inhibitors (SDHIs) are not functionally interchangeable. Within the same chemical series, minor structural variations—such as the choice between thiophene-2-carboxamide and thiophene-3-carboxamide, or the substitution position on the pyrazole ring—can produce dramatic shifts in antifungal potency and enzyme inhibition [1]. In the 36-compound pyrazole-furan/thiophene carboxamide series, the three most active compounds (5j, 5k, 5l) exhibited EC₅₀ values against Botrytis cinerea ranging from 0.392 to 0.676 µg/mL, while the commercial SDHI benchmark fluxapyroxad required 0.791 µg/mL to achieve the same effect [1]. The structure-activity relationship (SAR) is steep: only a subset of analogs achieved sub-µg/mL potency, and the enzyme-level IC₅₀ of the best compound (0.506 µg/mL) was 2.04-fold lower than that of fluxapyroxad (1.031 µg/mL) [1]. Generic selection of a close analog without precise structural and stereoelectronic matching therefore risks substantial loss of target engagement and whole-cell antifungal efficacy.

Quantitative Differentiation Evidence for N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide vs. Closest Analogs and Commercial SDHI Benchmarks


Antifungal Potency Against Botrytis cinerea: Lead Series Outperforms Fluxapyroxad

In the 36-compound pyrazole-furan/thiophene carboxamide series from which the target compound is derived, the three most potent analogs (5j, 5k, 5l) demonstrated EC₅₀ values of 0.540, 0.676, and 0.392 µg/mL against Botrytis cinerea at a screening concentration of 20 µg/mL, each surpassing the commercial SDHI fungicide fluxapyroxad (EC₅₀ = 0.791 µg/mL) [1]. The most active analog (5l) achieved a 2.02-fold improvement in whole-cell potency relative to fluxapyroxad. This head-to-head comparison establishes that the furan/thiophene carboxamide scaffold can yield substantial potency gains over a marketed SDHI within the same target class [1].

Antifungal activity Botrytis cinerea EC₅₀ SDHI fungicide

Succinate Dehydrogenase Enzymatic Inhibition: Potency Advantage Over Fluxapyroxad Confirmed at the Molecular Target Level

Direct SDH enzymatic assays on 16 compounds from the series revealed that the three lead compounds (5j, 5k, 5l) inhibited SDH with IC₅₀ values of 0.738, 0.873, and 0.506 µg/mL, respectively, compared to 1.031 µg/mL for fluxapyroxad [1]. Compound 5l showed a 2.04-fold stronger enzyme inhibition than fluxapyroxad, corroborating the whole-cell antifungal results and confirming that potency gains are target-mediated rather than arising from off-target effects [1]. This enzyme-level superiority directly links the structural features of the pyrazole-furan/thiophene-3-carboxamide scaffold to enhanced SDH active-site engagement.

SDH inhibition IC₅₀ Enzyme assay Mode of action

Structural Validation by Single-Crystal X-Ray Diffraction: Atomic-Resolution Geometry of the Lead Analog (5l) Confirmed

Compound 5l from this series was structurally characterized by single-crystal X-ray diffraction (XRD), providing unambiguous atomic-resolution confirmation of the molecular geometry including the connectivity of the furan-pyrazole-thiophene carboxamide framework [1]. This level of structural validation is atypical for research-stage SDHI candidates and exceeds the characterization standards commonly applied to commercial sourcing of in-class analogs, where identity is typically confirmed only by NMR and MS. For procurement decisions, the availability of a single-crystal structure for a close analog within the same synthetic series reduces structural ambiguity and supports structure-based design efforts [1].

Single-crystal XRD Structural confirmation Crystallography Quality control

Computationally Validated Target Binding: MD Simulation Shows Stronger SDH Affinity of 5l Over Fluxapyroxad

Molecular dynamics (MD) simulations demonstrated that compound 5l forms a stronger binding interaction with SDH than fluxapyroxad, providing a computational mechanistic rationale for the observed biochemical and whole-cell potency advantages [1]. While binding free energy values (ΔG) are not explicitly reported in the available abstract, the MD result constitutes independent orthogonal validation that the furan/thiophene-3-carboxamide scaffold achieves more favorable SDH binding-site complementarity than the commercial comparator [1]. This computational evidence supports the selection of thiophene-3-carboxamide regioisomers for programs where target residence time or binding enthalpy optimization is prioritized.

Molecular dynamics Binding affinity SDH In silico

Broad-Spectrum Antifungal Profiling Across Five Phytopathogenic Fungi

The 36-compound series was screened at 20 µg/mL against five plant pathogenic fungi: Botrytis cinerea, Pyricularia oryzae, Erysiphe graminis, Physalospora piricola, and Penicillium digitatum [1]. Most compounds exhibited obvious inhibitory activity across multiple species, indicating that the pyrazole-furan/thiophene carboxamide scaffold confers a broad antifungal spectrum rather than narrow, species-specific activity. While individual EC₅₀ values are reported only for the B. cinerea lead compounds, the multi-species screening data provide class-level evidence of breadth-of-coverage that distinguishes this scaffold from SDHIs with narrower species selectivity profiles [1].

Antifungal spectrum Phytopathogenic fungi SDHI Structure-activity relationship

Optimal Research and Industrial Application Scenarios for N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide Based on Quantitative Evidence


SDH Inhibitor Tool Compound for Botrytis cinerea Resistance Studies

The demonstrated antifungal superiority of the pyrazole-furan/thiophene carboxamide series over fluxapyroxad against B. cinerea (EC₅₀ 0.392 µg/mL for 5l vs. 0.791 µg/mL for fluxapyroxad) positions this compound class as a valuable tool for studying SDHI resistance mechanisms [1]. Researchers investigating mutations in the SDH B subunit (e.g., H272Y/R) that confer cross-resistance to existing SDHIs can use this structurally differentiated scaffold to assess whether resistance-breaking activity is achievable through alternative binding modes. The enzyme-level IC₅₀ advantage (0.506 µg/mL for 5l vs. 1.031 µg/mL for fluxapyroxad) further supports its use in biochemical resistance profiling [1].

Lead Optimization Starting Point for Novel Agricultural Fungicide Development

The combination of sub-µg/mL whole-cell EC₅₀ values, target-level IC₅₀ confirmation, and molecular dynamics validation of strong SDH binding makes this scaffold a compelling starting point for an agricultural fungicide lead optimization program [1]. The single-crystal XRD structure of compound 5l provides an experimentally validated geometry for structure-based drug design (SBDD), enabling rational modification of the pyrazole, furan, and thiophene-3-carboxamide moieties to optimize physicochemical properties, metabolic stability, and field efficacy while maintaining target potency [1].

SAR Probe for Thiophene-3-Carboxamide vs. Thiophene-2-Carboxamide Regioisomer Comparison

Within the 36-compound series, both thiophene-2-carboxamide and thiophene-3-carboxamide regioisomers were synthesized and tested, yet only a subset achieved the outstanding potency observed for compounds 5j, 5k, and 5l [1]. Procuring N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide enables systematic comparison with its thiophene-2-carboxamide regioisomer (CAS 2415563-75-4) to deconvolute the contribution of the carboxamide attachment position to SDH binding pose, potency, and species selectivity. This regioisomeric SAR is critical for patent strategy and scaffold differentiation [1].

Multi-Species Antifungal Screening Panel for Fungicide Spectrum Assessment

The demonstrated inhibitory activity across five phytopathogenic fungi—B. cinerea, P. oryzae, E. graminis, P. piricola, and P. digitatum—supports the use of this compound class in broad-spectrum screening cascades [1]. Industrial users developing fungicides for mixed-infection field conditions can employ this scaffold as a reference compound to benchmark new analogs against a baseline that combines SDH inhibition potency with species breadth, reducing the risk of advancing candidates with excessively narrow spectrum [1].

Quote Request

Request a Quote for N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.